molecular formula C26H24N4O3 B2497831 5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941950-33-0

5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2497831
CAS RN: 941950-33-0
M. Wt: 440.503
InChI Key: CQYBMZPQJGVIGF-UHFFFAOYSA-N
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Description

Synthetic pathways and structural analyses of compounds involving pyrazole and oxazole moieties have been extensively explored due to their potential pharmacological activities and complex molecular architectures. The studies listed below include synthesis and characterization of compounds that share structural similarities with the requested compound, emphasizing the diversity and the potential utility of these molecular frameworks in various applications.

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from basic chemical building blocks to achieve the desired molecular architecture. For example, Şahin et al. (2011) detailed the synthesis and crystal structures of compounds with benzoxazolinone and pyrazole units, utilizing elemental analyses, IR, NMR, and X-ray diffraction for characterization (Şahin et al., 2011).

Molecular Structure Analysis

Single-crystal X-ray diffraction is a critical tool for determining the molecular structure of synthesized compounds, providing insights into their geometric and electronic configurations. Studies like those by Kumarasinghe et al. (2009) and Kariuki et al. (2021) offer detailed analyses of crystal structures, demonstrating the molecular complexity and diversity achievable through synthetic chemistry (Kumarasinghe et al., 2009), (Kariuki et al., 2021).

Chemical Reactions and Properties

The reactivity and functionalization of molecules are pivotal in synthetic chemistry, allowing for the creation of diverse chemical entities. For instance, Khalifa et al. (2017) described the synthesis of novel imidazol-5(4H)-ones, highlighting the cyclocondensation reactions pivotal in constructing complex molecules (Khalifa et al., 2017).

Scientific Research Applications

Structural and Tautomerism Studies

Research on similar compounds includes the study of NH-pyrazoles and their tautomerism. For example, the structural determination of NH-pyrazoles through X-ray crystallography reveals insights into the complex patterns of hydrogen bonds and tautomerism in solution and in the solid state (Cornago et al., 2009). Such studies are essential for understanding the chemical and physical properties of compounds, which can influence their reactivity and potential applications.

Synthesis and Crystal Structures

The synthesis and crystal structure analysis of similar compounds, like 1H-pyrazole derivatives, have been conducted to understand their molecular geometries and the effects on their properties. For instance, the synthesis, crystal structures, and DFT studies of benzoxazolinone-acetyl-phenyl-pyrazole derivatives reveal insights into their molecular structure and electrostatic potential maps (Şahin et al., 2011). Such information is crucial for designing compounds with specific electronic properties for material science or pharmacological applications.

Antimicrobial and Antioxidant Activities

Compounds with pyrazole cores have been evaluated for their antimicrobial and antioxidant activities. For example, novel pyrazole derivatives have shown promising antimicrobial and anticancer potential, suggesting the versatility of these compounds in therapeutic applications (Hafez et al., 2016). Research in this area could point towards potential biomedical applications of the compound , especially in the development of new antimicrobial and anticancer agents.

Corrosion Inhibition

Studies on bipyrazolic compounds have explored their effectiveness as corrosion inhibitors for metals in acidic media (Chetouani et al., 2005). Such research is vital for industrial applications, where the prevention of metal corrosion can significantly reduce maintenance costs and prolong the lifespan of metal components.

properties

IUPAC Name

5-[[2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-16-5-10-21(17(2)13-16)25-27-23(18(3)33-25)15-29-11-12-30-24(26(29)31)14-22(28-30)19-6-8-20(32-4)9-7-19/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBMZPQJGVIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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